3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate
Brand Name: Vulcanchem
CAS No.: 93803-27-1
VCID: VC3857682
InChI: InChI=1S/C9H11NO4S/c11-8-9-3-1-4-10(7-9)5-2-6-15(12,13)14/h1,3-4,7-8H,2,5-6H2
SMILES: C1=CC(=C[N+](=C1)CCCS(=O)(=O)[O-])C=O
Molecular Formula: C9H11NO4S
Molecular Weight: 229.26 g/mol

3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate

CAS No.: 93803-27-1

Cat. No.: VC3857682

Molecular Formula: C9H11NO4S

Molecular Weight: 229.26 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate - 93803-27-1

Specification

CAS No. 93803-27-1
Molecular Formula C9H11NO4S
Molecular Weight 229.26 g/mol
IUPAC Name 3-(3-formylpyridin-1-ium-1-yl)propane-1-sulfonate
Standard InChI InChI=1S/C9H11NO4S/c11-8-9-3-1-4-10(7-9)5-2-6-15(12,13)14/h1,3-4,7-8H,2,5-6H2
Standard InChI Key SOPYNQPQCZIJCQ-UHFFFAOYSA-N
SMILES C1=CC(=C[N+](=C1)CCCS(=O)(=O)[O-])C=O
Canonical SMILES C1=CC(=C[N+](=C1)CCCS(=O)(=O)[O-])C=O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Structural Descriptors

3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate is an ionic compound comprising a pyridinium ring substituted with a formyl group at the 3-position and a propane-1-sulfonate group at the 1-position. Key identifiers include:

PropertyValueSource
CAS Number93803-27-1
Molecular FormulaC9H11NO4S\text{C}_9\text{H}_{11}\text{NO}_4\text{S}
Molecular Weight229.26 g/mol
IUPAC Name3-(3-formylpyridin-1-ium-1-yl)propane-1-sulfonate
SMILESC1=CC(=CN+CCCS(=O)(=O)[O-])C=O
InChIKeySOPYNQPQCZIJCQ-UHFFFAOYSA-N

The formyl group (CHO-\text{CHO}) introduces electrophilic reactivity, while the sulfonate (SO3-\text{SO}_3^-) enhances water solubility and stabilizes the pyridinium cation through charge delocalization .

Spectroscopic and Computational Data

PubChem provides computed descriptors, including a topological polar surface area (PSA) of 87.2 Ų and an XLogP3 value of 1.2-1.2 , indicating high polarity and limited lipid solubility. The compound’s UV-Vis spectrum (predicted) shows absorption maxima at 265 nm and 310 nm, consistent with π→π* transitions in the aromatic pyridinium system .

Physicochemical Properties

Solubility and Partitioning

Experimental solubility data are scarce, but computational models predict high aqueous solubility (>240g/L>240 \, \text{g/L} at 25°C) due to the sulfonate group’s hydrophilicity . The LogP (1.2-1.2) indicates negligible partitioning into nonpolar solvents .

Reactivity Profile

The formyl group participates in nucleophilic additions (e.g., with amines or hydrazines), enabling use as a crosslinker or precursor to Schiff bases. The sulfonate group may act as a leaving group under acidic conditions, though this requires experimental validation .

Applications and Research Findings

Electroplating and Surface Engineering

Analogous sulfonate-containing pyridinium compounds, such as 3-(1-pyridinio)-1-propanesulfonate, are established additives in bright nickel electroplating baths . The formyl derivative’s enhanced reactivity could improve deposition uniformity or corrosion resistance, though no direct studies confirm this .

Catalysis and Ionic Liquids

Pyridinium sulfonates serve as precursors for Brønsted acid ionic liquids (ILs). For example, 3-(1-pyridinio)-1-propanesulfonate catalyzes glycerol dehydration to acrolein with 82% yield at 320°C . The formyl group in 3-(3-formylpyridin-1-ium-1-yl)propane-1-sulfonate may facilitate covalent anchoring of catalysts to supports, enhancing recyclability .

Biochemical Research

While unreported for the formyl variant, non-formyl analogs are used in protein stabilization and phosphoprotein enrichment . The formyl group’s potential for bioconjugation (e.g., with amino groups in proteins) warrants exploration .

Comparative Analysis with Structural Analogs

Property3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate3-(1-Pyridinio)-1-propanesulfonate
Molecular FormulaC9H11NO4S\text{C}_9\text{H}_{11}\text{NO}_4\text{S}C8H11NO3S\text{C}_8\text{H}_{11}\text{NO}_3\text{S}
Molecular Weight229.26 g/mol201.24 g/mol
Functional GroupsFormyl, sulfonateSulfonate
Melting PointNot reported275–277°C
Key ApplicationsHypothesized: catalysis, bioconjugationElectroplating, ionic liquids

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator